![molecular formula C7H4ClN3O2 B12098516 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with a unique structure that makes it valuable in various fields, particularly in medicinal chemistry. This compound is known for its role as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material. The process includes several key steps such as alkylation, cyclization, and chlorination . For example, an improved seven-step synthesis from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Functional Group Transformations: The compound’s pyrimidine and chloro substituents allow for further derivatization, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids, with bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions are often derivatives of the original compound, tailored for specific applications in medicinal chemistry and drug development .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against certain types of tumors .
-
Antiviral Activity :
- Research indicates that compounds similar to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Case Study : A study reported that modifications to the pyrrolo[2,3-d]pyrimidine structure improved antiviral activity against RNA viruses, suggesting a promising avenue for drug development .
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Data Table :
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
CDK1 | Competitive | 0.5 |
CDK2 | Non-competitive | 1.2 |
CDK4 | Mixed | 0.8 |
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices.
- Case Study : Research into the use of this compound in organic solar cells showed enhanced charge mobility and stability compared to traditional materials, leading to improved energy conversion efficiencies .
-
Polymer Chemistry :
- The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives.
- Data Table :
Polymer Type | Application | Properties Enhanced |
---|---|---|
Conductive Polymers | Flexible electronics | Increased conductivity |
Biodegradable Polymers | Eco-friendly packaging | Improved degradation rate |
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting kinase activity, this compound can interfere with cell division and survival pathways, leading to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is also used in the synthesis of kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives of this core structure have been developed, each with unique properties and applications in medicinal chemistry.
Uniqueness
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable building block for developing targeted therapies with improved efficacy and reduced side effects .
Biological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- CAS Number : 186519-92-6
- Structure : The compound features a pyrrolo-pyrimidine core which is crucial for its biological activity.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
- Anticancer Properties : It demonstrates selective cytotoxicity against cancer cells by interfering with purine biosynthesis pathways.
- Antiviral and Anti-inflammatory Effects : Some derivatives exhibit antiviral properties and potential applications in treating inflammatory diseases.
Biological Activity Data
Case Studies
-
Synthesis and Evaluation of Antifolates :
A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity as antifolates. The results indicated that compounds with modifications at the 6-position exhibited significant potency against tumor cells, highlighting the potential of this class of compounds in cancer therapy . -
Kinase Inhibition Studies :
Research demonstrated that derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine effectively inhibited glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine synthesis in cancer cells. This inhibition was linked to reduced tumor cell proliferation, showcasing the compound's therapeutic potential .
Research Findings
Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity:
- Enhanced Efficacy : Modifications to the core structure have led to derivatives with improved selectivity and potency against specific kinases.
- Diverse Applications : Beyond oncology, these compounds are being explored for their antiviral properties and potential use in treating autoimmune diseases due to their anti-inflammatory effects.
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-1-2-9-5(3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
QXJMRRZNXLKOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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